2-Butoxy-1,4-dichloro-3-fluorobenzene
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Overview
Description
2-Butoxy-1,4-dichloro-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C10H11Cl2FO. It is widely used in various industries, including medical, environmental, and industrial research. This compound belongs to the class of halogenated aromatic compounds, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1,4-dichloro-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,4-dichloro-3-fluorobenzene with butanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1,4-dichloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: It can also undergo reduction reactions to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction reactions produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Butoxy-1,4-dichloro-3-fluorobenzene is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of halogenated aromatics with biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-1,4-dichloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-1,4-dichlorobenzene
- 2-Butoxy-1,4-difluorobenzene
- 2-Butoxy-1,4-dichloro-3-bromobenzene
Uniqueness
2-Butoxy-1,4-dichloro-3-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties.
Properties
IUPAC Name |
2-butoxy-1,4-dichloro-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2FO/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYXXFEOYLXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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